Cas no 219944-46-4 (Isoescin Ib)

Isoescin Ib 化学的及び物理的性質
名前と識別子
-
- Isoescin IB
- (3β,16α,21β,22α)-28-(acetyloxy)-16,22,24-trihyd
- (3β,16α,21β,22α)-28-Acetoxy-16,22,24-trihydroxy-21-{[(2Z)-2-methylbut-2-enoyl]oxy}olean-12-en-3-yl β-D-glucopyranosyl-(1->2)-[β-D-glucopyranosyl-(1-> 4)]-β-D-glucopyranosiduronic acid
- ,22R)-28-(acetyloxy)-16,- ...
- ,22R)-28-(acetyloxy)-16,- 22,23-trihydroxy-21-[[(2Z)-2-methyl-1-oxo- 2-butenyl]oxy]olean-12-en-3-yl O-â
- 2-butenoic acid, 2-methyl-, (3β,16α,21β,22α)-28-(acetyloxy)-3-[[O-β-D-glucopyranosyl-(1-> 2)-O-[β-D-glucopyranosyl-(1->4)]-β-D-glucopyranuronosyl]oxy]-16,22,24-trihydroxyolean-12-en-21-yl ester, (2Z)-
- -Dglucopyranosyl-( 1f4)]-
- -D-glucopyranosyl-(1f2)
- Escin IVb
- (3beta,4beta,16alpha,21beta,22alpha)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl O-beta-D-glucopyranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-4)]-beta-D-glucopyranosiduronic acid
- 63505RAS3F
- isoescine Ib
- Aescin D
- 9070AF
- Isoescin ib (constituent of horse chestnut) [DSC]
- MS-31997
- MFCD12031630
- CHEMBL509354
- AKOS040760472
- 1ST170458
- 219944-46-4
- beta-D-Glucopyranosiduronic acid, (3beta,4beta,16alpha,21beta,22alpha)-28-(acetyloxy)-16,22,23-trihydroxy-21-(((2Z)-2-methyl-1-oxo-2-buten-1-yl)oxy)olean-12-en-3-yl o-beta-D-glucopyranosyl-(1->2)-O-(beta-D-glucopyranosyl-(1->4))-
- UNII-63505RAS3F
- Q27263561
- .BETA.-D-GLUCOPYRANOSIDURONIC ACID, (3.BETA.,4.BETA.,16.ALPHA.,21.BETA.,22.ALPHA.)-28-(ACETYLOXY)-16,22,23-TRIHYDROXY-21-(((2Z)-2-METHYL-1-OXO-2-BUTEN-1-YL)OXY)OLEAN-12-EN-3-YL O-.BETA.-D-GLUCOPYRANOSYL-(1->2)-O-(.BETA.-D-GLUCOPYRANOSYL-(1->4))-
- HY-N0557
- Isoescin ib (constituent of horse chestnut)
- 2-Butenoic acid, 2-methyl-, (3.beta.,4.beta.,16.alpha.,21.beta.,22.alpha.)-28-(acetyloxy)-3-[[O-.beta.-D-glucopyranosyl-(1->2)-O-[.beta.-D-glucopyranosyl-(1->4)]-.beta.-D-glucopyranuronosyl]oxy]-16,22,23-trihydroxyolean-12-en-21-yl ester, (2Z)-
- CS-0009084
- Isoescin Ib
-
- MDL: MFCD12031630
- インチ: 1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
- InChIKey: YOSIWGSGLDDTHJ-OXPBSUTMSA-N
- ほほえんだ: O([H])[C@]1([H])C([H])([H])[C@]2(C([H])([H])[H])C(=C([H])C([H])([H])[C@]3([H])[C@@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])([C@](C([H])([H])[H])(C([H])([H])O[H])[C@]4([H])C([H])([H])C([H])([H])[C@]32C([H])([H])[H])O[C@@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C(=O)O[H])O2)O[C@@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])O[H])O[C@@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])[C@]2([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])([C@@]([H])([C@@]21C([H])([H])OC(C([H])([H])[H])=O)O[H])OC(/C(=C(/[H])\C([H])([H])[H])/C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 1130.55090361 g/mol
- どういたいしつりょう: 1130.55090361 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 13
- 水素結合受容体数: 24
- 重原子数: 79
- 回転可能化学結合数: 16
- 複雑さ: 2300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 27
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 1131.3
- トポロジー分子極性表面積: 388
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.46
Isoescin Ib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0009084-5mg |
Isoescin IB |
219944-46-4 | ≥98.0% | 5mg |
$343.0 | 2022-04-27 | |
Chengdu Biopurify Phytochemicals Ltd | BP0780-10mg |
Isoescin IB |
219944-46-4 | 98% | 10mg |
$180 | 2023-09-20 | |
ChemFaces | CFN90933-10mg |
Isoescin IB |
219944-46-4 | >=98% | 10mg |
$268 | 2021-07-22 | |
MedChemExpress | HY-N0557-5mg |
Isoescin IB |
219944-46-4 | 95.23% | 5mg |
¥1650 | 2024-07-21 | |
TargetMol Chemicals | TN1777-1 mL * 10 mM (in DMSO) |
Isoescin IB |
219944-46-4 | 99.76% | 1 mL * 10 mM (in DMSO) |
¥ 3840 | 2023-09-15 | |
MedChemExpress | HY-N0557-1mg |
Isoescin IB |
219944-46-4 | 95.23% | 1mg |
¥660 | 2024-07-21 | |
A2B Chem LLC | AF65425-5mg |
(3beta,4beta,16alpha,21beta,22alpha)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl O-beta-D-glucopyranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-4)]-beta-D-glucopyranosiduronic acid |
219944-46-4 | 95% | 5mg |
$295.00 | 2024-04-20 | |
TargetMol Chemicals | TN1777-5 mg |
Isoescin IB |
219944-46-4 | 99.76% | 5mg |
¥ 1,660 | 2023-07-11 | |
PhytoLab | 83863-250mg |
Isoescin IB |
219944-46-4 | ≥ 90.0 % | 250mg |
€6226.25 | 2023-10-25 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TN1777-10mg |
Isoescin IB |
219944-46-4 | >98% | 10mg |
¥1980.00 | 2024-08-09 |
Isoescin Ibに関する追加情報
Comprehensive Analysis of Isoescin Ib (CAS No. 219944-46-4): Properties, Applications, and Research Insights
Isoescin Ib (CAS No. 219944-46-4) is a bioactive triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). This compound has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and vascular health research. As a key component of escin, Isoescin Ib exhibits unique pharmacological properties that differentiate it from other saponins, making it a subject of intense scientific scrutiny.
The growing interest in natural compounds and plant-derived therapeutics has positioned Isoescin Ib as a promising candidate for addressing modern health concerns. With increasing searches for natural anti-inflammatory alternatives and circulatory system support, this compound aligns perfectly with current wellness trends. Researchers are particularly interested in its potential effects on chronic venous insufficiency, edema reduction, and microcirculation improvement – topics that frequently appear in medical literature and health forums.
From a chemical perspective, Isoescin Ib (CAS No. 219944-46-4) belongs to the family of triterpene glycosides, characterized by their amphiphilic nature and surface-active properties. The compound's molecular structure consists of a hydrophobic aglycone (protoprimulagenin A) and hydrophilic sugar moieties, which contribute to its biological activity. This structural configuration enables Isoescin Ib to interact with cell membranes and various molecular targets, explaining its diverse pharmacological effects.
Recent studies have focused on the mechanism of action of Isoescin Ib, particularly its ability to modulate inflammatory mediators such as prostaglandins and cytokines. The compound has shown potential in inhibiting NF-κB activation, a key pathway in inflammatory responses. These findings have sparked interest in its application for conditions like post-operative swelling and sports injuries, addressing common queries about natural recovery aids.
The pharmaceutical industry has shown growing interest in Isoescin Ib (CAS No. 219944-46-4) for developing venotonic drugs and topical formulations. Its ability to enhance vascular tone and reduce capillary permeability makes it valuable for products targeting leg heaviness and varicose vein discomfort – symptoms frequently searched by individuals seeking non-invasive solutions. Moreover, the compound's antioxidant properties contribute to its protective effects on vascular endothelium, an area of increasing research focus.
Quality control and standardization of Isoescin Ib preparations remain crucial topics in phytopharmaceutical development. Advanced analytical techniques such as HPLC-MS and NMR spectroscopy are employed to ensure the purity and consistency of this active ingredient. These aspects are particularly important given the rising consumer demand for standardized herbal extracts and evidence-based phytotherapy options in the supplement market.
Safety profile studies indicate that Isoescin Ib exhibits good tolerability when used at appropriate doses. However, as with many bioactive compounds, researchers emphasize the importance of dose optimization and formulation development to maximize therapeutic benefits while minimizing potential side effects. These considerations address common consumer concerns about herbal supplement safety and drug-herb interactions.
Future research directions for Isoescin Ib (CAS No. 219944-46-4) include exploring its potential in cosmeceutical applications, particularly for anti-aging formulations and skin barrier enhancement. Preliminary studies suggest its benefits for skin elasticity and collagen protection, aligning with the booming market for natural skincare ingredients. Additionally, investigations into its possible neuroprotective effects and metabolic benefits are opening new avenues for research.
From an industry perspective, the extraction and purification of Isoescin Ib present interesting challenges and opportunities. Sustainable sourcing of horse chestnut seeds and optimization of extraction processes are critical for meeting the growing demand while maintaining ecological balance – a concern increasingly voiced by environmentally conscious consumers searching for ethically sourced ingredients.
In conclusion, Isoescin Ib (CAS No. 219944-46-4) represents a fascinating example of nature-derived molecules with significant therapeutic potential. Its multifaceted biological activities, combined with increasing consumer interest in plant-based medicine and integrative healthcare approaches, position this compound as a valuable subject for ongoing research and product development across pharmaceutical, nutraceutical, and cosmeceutical industries.
